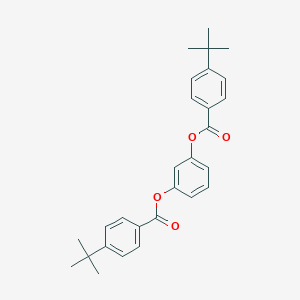
1,3-Phenylene bis(4-(1,1-dimethylethyl)benzoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Phenylene bis(4-(1,1-dimethylethyl)benzoate), also known as Tinuvin 326, is a UV absorber that is commonly used in the production of plastics, coatings, and adhesives. This compound is known for its ability to protect against UV radiation and prevent the degradation of materials exposed to sunlight.
Mecanismo De Acción
1,3-Phenylene bis(4-(1,1-dimethylethyl)benzoate) works by absorbing UV radiation and converting it into heat. This process prevents the UV radiation from interacting with the material and causing degradation. The compound has a high molar extinction coefficient and is able to absorb a broad range of UV radiation.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 1,3-Phenylene bis(4-(1,1-dimethylethyl)benzoate) on humans and animals. However, studies have shown that the compound is not easily absorbed through the skin and does not have any significant toxic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1,3-Phenylene bis(4-(1,1-dimethylethyl)benzoate) in lab experiments has several advantages. It is a stable and reliable compound that can be easily synthesized and purified. It is also highly effective in preventing the degradation of materials exposed to UV radiation. However, the compound has some limitations, including its limited solubility in water and its potential to interfere with certain analytical techniques.
Direcciones Futuras
There are several future directions for research on 1,3-Phenylene bis(4-(1,1-dimethylethyl)benzoate). One area of interest is the development of more efficient and environmentally friendly synthesis methods. Another area of research is the use of the compound in new applications, such as in the production of renewable energy materials. Additionally, there is a need for more research on the potential long-term effects of exposure to the compound on human and animal health.
Métodos De Síntesis
The synthesis of 1,3-Phenylene bis(4-(1,1-dimethylethyl)benzoate) involves the reaction of 1,3-phenylenediamine with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization or chromatography. This method has been optimized over the years to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
1,3-Phenylene bis(4-(1,1-dimethylethyl)benzoate) has been extensively studied for its use as a UV absorber in various applications. It has been incorporated into plastics, coatings, and adhesives to prevent the degradation of these materials due to exposure to sunlight. The compound has also been used in the production of sunscreens and other personal care products to protect the skin from UV radiation.
Propiedades
Número CAS |
17831-67-3 |
|---|---|
Nombre del producto |
1,3-Phenylene bis(4-(1,1-dimethylethyl)benzoate) |
Fórmula molecular |
C28H30O4 |
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
[3-(4-tert-butylbenzoyl)oxyphenyl] 4-tert-butylbenzoate |
InChI |
InChI=1S/C28H30O4/c1-27(2,3)21-14-10-19(11-15-21)25(29)31-23-8-7-9-24(18-23)32-26(30)20-12-16-22(17-13-20)28(4,5)6/h7-18H,1-6H3 |
Clave InChI |
AFAZGSWKIZVRSR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)C(C)(C)C |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)C(C)(C)C |
Otros números CAS |
17831-67-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



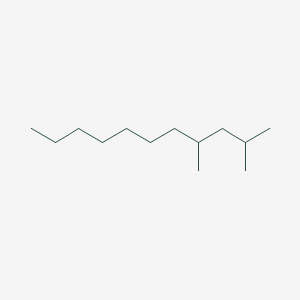
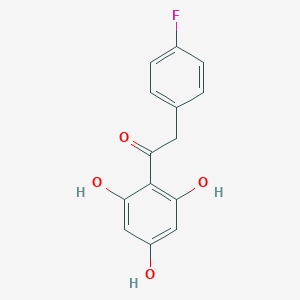
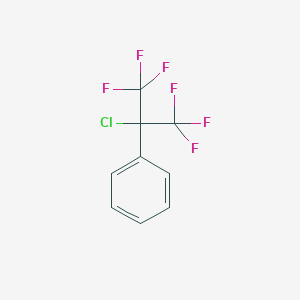





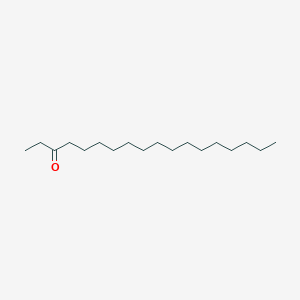

![6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine](/img/structure/B102168.png)
![2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B102169.png)

